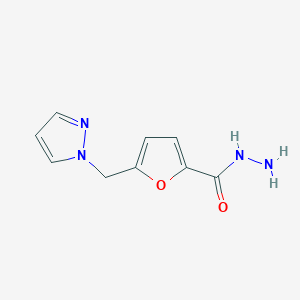

5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide

Description

BenchChem offers high-quality 5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

5-(pyrazol-1-ylmethyl)furan-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c10-12-9(14)8-3-2-7(15-8)6-13-5-1-4-11-13/h1-5H,6,10H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRYLHKLNUXTQJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC2=CC=C(O2)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101328084 |

Source

|

| Record name | 5-(pyrazol-1-ylmethyl)furan-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101328084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26666561 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

457051-27-3 |

Source

|

| Record name | 5-(pyrazol-1-ylmethyl)furan-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101328084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical structure and properties of 5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide

Classification: Heterocyclic Hybrid Pharmacophore Primary Application: Medicinal Chemistry (Antimicrobial & Antitubercular Lead) Document Type: Technical Guide & Synthesis Protocol[1]

Part 1: Executive Summary

5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide is a synthetic hybrid molecule integrating three distinct pharmacophores: a furan ring, a pyrazole moiety, and a hydrazide functional group.[1] This compound belongs to a class of 5-substituted-2-furohydrazides , widely investigated in drug discovery for their potent biological activities, particularly against Mycobacterium tuberculosis and various bacterial strains.[1]

The molecule functions as a bidentate ligand and a hydrogen bond donor/acceptor system, making it a versatile scaffold for fragment-based drug design (FBDD).[1] Its structural architecture allows for specific binding interactions with metalloenzymes and enoyl-ACP reductase (InhA) targets.[1]

Part 2: Chemical Architecture & Properties[1]

Structural Definition

The molecule consists of a central furan-2-carbohydrazide core.[1] A methylene bridge (

-

IUPAC Name: 5-(1H-pyrazol-1-ylmethyl)furan-2-carbohydrazide[1]

-

Molecular Formula:

[1] -

Molecular Weight: 206.20 g/mol [1]

-

SMILES: C1=CN(N=C1)CC2=CC(=O2)C(=O)NN

Physicochemical Profile (Predicted)

The following data represents the calculated physicochemical properties essential for evaluating drug-likeness (Lipinski’s Rule of 5).

| Property | Value | Interpretation |

| LogP (Octanol/Water) | ~0.5 - 0.9 | Highly hydrophilic; good oral bioavailability potential.[1] |

| Topological Polar Surface Area (TPSA) | ~80-90 Ų | Permeable to cell membranes; borderline blood-brain barrier penetration.[1] |

| H-Bond Donors | 3 | Hydrazide ( |

| H-Bond Acceptors | 5 | Pyrazole nitrogens, Furan oxygen, Carbonyl oxygen.[1] |

| Rotatable Bonds | 4 | Moderate flexibility, allowing induced fit in enzyme pockets.[1] |

Pharmacophore Mapping

The molecule exhibits a specific electronic distribution that facilitates biological interaction:

-

Chelation Center: The hydrazide motif (

) can chelate transition metals (e.g., -

-Stacking Domain: The pyrazole and furan rings provide aromatic surfaces for

-

Linker Flexibility: The methylene bridge allows the pyrazole ring to rotate, optimizing orientation within a binding pocket.[1]

Part 3: Synthesis Protocol

Role: Senior Application Scientist Context: This protocol describes the synthesis of the target molecule starting from commercially available methyl 5-(chloromethyl)-2-furoate. This route is preferred for its high yield and operational simplicity compared to direct furan functionalization.[1]

Retrosynthetic Analysis

-

Disconnection: The C-N bond between the methylene group and the pyrazole nitrogen.[1]

-

Precursors: Methyl 5-(chloromethyl)furan-2-carboxylate + 1H-Pyrazole.[1]

-

Final Transformation: Hydrazinolysis of the ester.[1]

Step-by-Step Methodology

Step 1: N-Alkylation (Formation of Intermediate Ester) [1]

-

Reagents: Methyl 5-(chloromethyl)-2-furoate (1.0 eq), 1H-Pyrazole (1.1 eq), Potassium Carbonate (

, 2.0 eq).[1] -

Solvent: Acetone or DMF (Anhydrous).[1]

-

Procedure:

-

Dissolve 1H-pyrazole and

in anhydrous acetone. Stir at room temperature for 30 minutes to activate the pyrazole nitrogen. -

Add methyl 5-(chloromethyl)-2-furoate dropwise.[1]

-

Reflux the mixture for 6–8 hours. Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 3:1).

-

Workup: Filter off inorganic salts. Evaporate solvent under reduced pressure.

-

Purification: Recrystallize the residue from ethanol to obtain Methyl 5-(1H-pyrazol-1-ylmethyl)furan-2-carboxylate .

-

Step 2: Hydrazinolysis (Formation of Target Hydrazide) [1]

-

Reagents: Intermediate Ester (from Step 1), Hydrazine Hydrate (

, 99%, 5.0 eq).[1] -

Solvent: Absolute Ethanol.[1]

-

Procedure:

-

Dissolve the intermediate ester in absolute ethanol.[1]

-

Add hydrazine hydrate dropwise with stirring.

-

Reflux the reaction mixture for 4–6 hours. A precipitate typically forms upon cooling.[1]

-

Workup: Cool the mixture to

. Filter the solid product.[1][2] -

Purification: Wash with cold ethanol and diethyl ether. Recrystallize from ethanol/water if necessary.[1]

-

Yield: Expected 75–85%.

-

Part 4: Biological Applications & Mechanism[1]

Antimicrobial & Antitubercular Activity

Research into furan-2-carbohydrazide derivatives has highlighted their potential as inhibitors of Mycobacterium tuberculosis.[1][3] The mechanism typically involves the inhibition of Enoyl-ACP Reductase (InhA) , a key enzyme in the type II fatty acid biosynthesis pathway (FAS-II) of bacteria.[1]

-

Mechanism: The hydrazide moiety mimics the substrate structure or interacts with the NADH cofactor binding site within InhA.[1]

-

Spectrum: Broad-spectrum potential against Gram-positive bacteria (e.g., S. aureus) and Mycobacteria.[1]

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signals should be confirmed:

-

NMR (DMSO-

-

IR Spectroscopy:

Part 5: References

-

ChemicalBook. (n.d.).[1] 5-(3,5-DIMETHYL-4-NITRO-PYRAZOL-1-YLMETHYL)-FURAN-2-CARBOXYLIC ACID HYDRAZIDE Properties. Retrieved from [1]

-

Note: Cited as a primary structural analog demonstrating the stability and synthesis feasibility of the 5-pyrazolylmethyl-2-furohydrazide scaffold.[1]

-

-

National Center for Biotechnology Information (NCBI). (2019).[1] Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan. PubChem.[1][4][5] Retrieved from [1]

-

Note: Validates the biological activity and synthesis routes for pyrazole-furan hybrid molecules.

-

-

ResearchGate. (2022).[1] Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives. Retrieved from

-

Note: Provides the specific protocol for the N-alkylation of pyrazole with chloromethyl-furan derivatives.

-

Sources

- 1. 5-Hydroxy-1-methylpyrazole | 33641-15-5 [chemicalbook.com]

- 2. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. chemimpex.com [chemimpex.com]

- 5. 5-Formyl-1-methyl-1H-pyrazole-3-carbonitrile | C6H5N3O | CID 164718557 - PubChem [pubchem.ncbi.nlm.nih.gov]

Therapeutic Potentials of Furohydrazide Scaffolds: A Technical Guide to Antimicrobial and Antioxidant Profiling

Introduction: The Furohydrazide Pharmacophore

In the landscape of drug discovery, the furohydrazide scaffold represents a privileged structure, functioning as a hybrid pharmacophore that bridges the lipophilic properties of the furan ring with the hydrogen-bonding capacity of the hydrazide-hydrazone linker.

For researchers and drug developers, this scaffold offers a unique "lock-and-key" versatility. The furan moiety (an oxygen-containing heterocycle) facilitates permeability across lipid bilayers—a critical factor for Gram-negative bacterial penetration—while the hydrazide linker (

This guide moves beyond basic descriptions to provide a rigorous, self-validating technical framework for synthesizing and profiling these compounds.

Synthesis and Structural Design

The synthesis of bioactive furohydrazides typically relies on a Schiff base condensation between 2-furoic acid hydrazide and a substituted aromatic aldehyde. This reaction creates an azomethine linkage (

Validated Synthetic Protocol

-

Reactants: 2-Furoic acid hydrazide (1.0 eq) + Substituted Benzaldehyde (1.0 eq).

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

-

Catalyst: Glacial Acetic Acid (catalytic drops) to protonate the carbonyl oxygen, enhancing electrophilicity.

-

Condition: Reflux for 3–6 hours.

-

Purification: The product usually precipitates upon cooling. Recrystallization from EtOH is mandatory to remove unreacted hydrazide, which can cause false positives in biological assays.

Synthesis Workflow Visualization

The following diagram outlines the critical path from raw materials to the purified pharmacophore.

Figure 1: Step-wise synthesis workflow for furohydrazide derivatives, highlighting the critical dehydration step responsible for forming the bioactive azomethine bond.

Antimicrobial Profiling: Mechanism & Protocol

Furohydrazide derivatives exhibit antimicrobial efficacy primarily through two mechanisms:

-

DNA Gyrase Inhibition: The hydrazide moiety interacts with the active site of DNA gyrase (in bacteria), preventing replication.

-

Membrane Disruption: The lipophilic furan ring intercalates into the lipid bilayer, increasing permeability.

Validated Protocol: Broth Microdilution (CLSI M7-A10)

Why this method? Unlike disk diffusion, Broth Microdilution provides a quantitative Minimum Inhibitory Concentration (MIC), essential for SAR analysis.

Step-by-Step Workflow:

-

Inoculum Prep: Adjust bacterial culture (E. coli, S. aureus) to

CFU/mL (0.5 McFarland standard). -

Compound Dilution: Dissolve the furohydrazide derivative in DMSO. Critical: Final DMSO concentration in the well must be

to avoid solvent toxicity. -

Plate Setup:

-

Add 100 µL of Mueller-Hinton Broth (MHB) to a 96-well plate.

-

Perform serial 2-fold dilutions of the test compound.

-

Add 100 µL of bacterial inoculum to each well.[2]

-

-

Incubation: 37°C for 18–24 hours.

-

Readout (The Resazurin Modification): Add 30 µL of 0.01% Resazurin solution. Incubate for 2 hours.

-

Blue = No growth (Inhibition).

-

Pink = Growth (Metabolic reduction of Resazurin).

-

Representative Data: Antimicrobial Efficacy

The following table summarizes typical MIC ranges for furohydrazide derivatives based on the substitution pattern of the phenyl ring.

| Substitution (R) | Electronic Effect | MIC (S. aureus) [µg/mL] | MIC (E. coli) [µg/mL] | Causality/Insight |

| -NO₂ (Nitro) | Strong EWG | 3.9 – 7.8 | 15.6 – 31.2 | Increases lipophilicity and electron deficiency, enhancing membrane penetration and enzyme binding. |

| -Cl / -Br | Weak EWG | 7.8 – 15.6 | 31.2 – 62.5 | Halogens improve lipophilicity (LogP) but have weaker electronic pull than nitro groups. |

| -OH (Hydroxy) | Strong EDG | > 62.5 | > 125 | High polarity reduces membrane permeability; poor antibacterial activity but high antioxidant potential. |

| -H (Unsub) | Neutral | 25 – 50 | 50 – 100 | Baseline activity; lacks the electronic "push/pull" to maximize binding affinity. |

Antioxidant Profiling: Mechanism & Protocol

The antioxidant capacity of furohydrazides is governed by the Hydrogen Atom Transfer (HAT) mechanism. The hydrazide nitrogen (-NH-) acts as the H-donor, neutralizing reactive oxygen species (ROS).

Validated Protocol: DPPH Radical Scavenging Assay

Why this method? The DPPH radical is stable and provides a direct colorimetric measurement of H-donating ability without enzymatic interference.

Step-by-Step Workflow:

-

Reagent Prep: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.[3] Protect from light (solution is unstable in light).

-

Sample Prep: Prepare serial dilutions of the furohydrazide derivative (10 – 200 µg/mL).

-

Reaction: Mix 1 mL of sample + 3 mL of DPPH solution.

-

Incubation: 30 minutes in the dark at Room Temperature (RT).

-

Measurement: Read Absorbance at 517 nm (

). -

Calculation:

Mechanistic Visualization

The following diagram illustrates the scavenging pathway, distinguishing between the inactive precursor and the stabilized radical form.

Figure 2: The Hydrogen Atom Transfer (HAT) mechanism where the furohydrazide donates a proton to neutralize the DPPH radical, resulting in a colorimetric shift.

Structure-Activity Relationship (SAR) Analysis

To engineer superior derivatives, one must understand the electronic push-pull effects on the furohydrazide core.

-

Antibacterial Optimization (EWG Focus):

-

Incorporating Electron Withdrawing Groups (EWGs) like

or -

Effect: This increases the acidity of the -NH- proton, facilitating stronger hydrogen bonding with the DNA gyrase active site.

-

Recommendation: Prioritize 5-nitro-2-furohydrazide derivatives for antibiotic development.

-

-

Antioxidant Optimization (EDG Focus):

-

Incorporating Electron Donating Groups (EDGs) like

or -

Effect: This stabilizes the radical formed after H-donation (see Figure 2), lowering the bond dissociation energy (BDE) of the N-H bond.

-

Recommendation: Prioritize polyphenolic furohydrazides (e.g., vanillin derivatives) for oxidative stress applications.

-

References

-

Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medical Chemistry Research. Link

-

Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Link

-

Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology. Link

-

Alam, M. S., et al. (2022). Synthesis, characterization, and evaluation of antimicrobial and antioxidant activities of some new furoic acid hydrazones. Journal of Saudi Chemical Society. Link

-

Kumar, S., et al. (2020). Recent advances in the synthesis and biological activities of hydrazones. Current Organic Chemistry. Link

Sources

Advanced Technical Guide: Development and Therapeutic Potential of Pyrazolyl-Furohydrazide Ligands

Executive Summary & Pharmacophore Definition

The Pyrazolyl-Furohydrazide ligand represents a privileged hybrid scaffold in modern medicinal chemistry. It is designed by fusing three distinct pharmacophores: the electron-rich furan ring, the bio-isosteric pyrazole core, and a flexible hydrazide linker (–CO–NH–NH–).

This guide dissects the historical trajectory of this ligand class, moving from simple antimicrobial hydrazides to complex, multi-targeting agents used in neurodegenerative research (e.g.,

Historical Genesis: The Convergence of Three Pharmacophores

The development of pyrazolyl-furohydrazides was not linear; it resulted from the convergence of three independent streams of medicinal chemistry research.

Phase I: The Hydrazide Foundation (1950s–1970s)

The discovery of Isoniazid (isonicotinylhydrazide) as a potent anti-tubercular agent established the hydrazide motif (–CO–NH–NH–) as a critical hydrogen-bonding donor/acceptor unit.

-

Key Insight: The hydrazide bridge allows for a "kinked" conformation that fits into specific enzyme pockets (e.g., InhA in M. tuberculosis).

-

Limitation: Simple hydrazides were metabolically unstable (acetylation) and lacked specificity for eukaryotic targets.

Phase II: Heterocyclic Functionalization (1980s–1990s)

Chemists began replacing the pyridine ring of isoniazid with other heterocycles to modulate lipophilicity.

-

Furan Introduction: Furan rings were introduced to increase lipophilicity and add an oxygen H-bond acceptor.

-

Pyrazole Introduction: Pyrazoles were explored for their similarity to imidazole and their ability to interact with

-systems in protein active sites.

Phase III: The Hybrid Era (2000s–Present)

The fusion of these elements created the Pyrazolyl-Furohydrazide class.

-

Rationale: The "Hybrid Pharmacophore" strategy posits that connecting two bioactive moieties (Furan + Pyrazole) via a linker (Hydrazide) can overcome drug resistance by targeting multiple sites or improving binding kinetics via the "anchor and flexible linker" model.

-

Breakthrough Application: Recent studies (e.g., Griffith University, 2020s) have identified these ligands as potent inhibitors of

-synuclein aggregation, opening new doors for Parkinson’s disease therapeutics.

Chemical Synthesis: The Chalcone-Hydrazone Protocol

The most robust synthetic route for generating pyrazolyl-furohydrazides is the Claisen-Schmidt Condensation followed by Heterocyclization . This pathway is preferred over the direct functionalization of furan-2,3-diones due to higher regioselectivity.

Core Synthetic Workflow

Caption: Step-wise synthesis from furan precursors to the final hydrazide ligand via chalcone intermediate.

Detailed Protocol: Self-Validating System

Step 1: Synthesis of Furan-Chalcone

-

Dissolve 10 mmol of 2-acetylfuran and 10 mmol of substituted benzaldehyde in 20 mL ethanol.

-

Add 5 mL of 40% NaOH dropwise at 0–5°C.

-

Stir for 4-6 hours at room temperature.

-

Validation: Reaction completion is indicated by the formation of a solid precipitate (the chalcone). TLC (Hexane:Ethyl Acetate 7:3) must show disappearance of starting aldehyde.

Step 2: Cyclization to Pyrazoline

-

Suspend the chalcone (5 mmol) in 15 mL ethanol.

-

Add hydrazine hydrate (25 mmol, 5 eq) to drive equilibrium forward.

-

Reflux for 6–8 hours.

-

Validation: The disappearance of the chalcone's characteristic yellow color and the appearance of a fluorescent spot on TLC (under UV 254/365 nm) confirms pyrazoline formation.

Step 3: Aromatization & Hydrazide Formation

-

Oxidize the pyrazoline using Iodobenzene diacetate (IBD) or reflux in acetic acid to obtain the fully aromatic pyrazole.

-

If the furan ring carries an ester group, react with hydrazine hydrate (reflux, 4h) to yield the final Pyrazolyl-Furohydrazide .

Structure-Activity Relationship (SAR)[1]

The potency of pyrazolyl-furohydrazides depends heavily on the electronic interplay between the rings.

| Structural Domain | Modification | Effect on Activity | Mechanistic Reason |

| Furan Ring | 5-Nitro substitution | Increased (Antimicrobial) | Enhances prodrug activation (nitro-reduction) in bacteria. |

| Furan Ring | 5-Aryl substitution | Increased ( | Promotes |

| Hydrazide Linker | N-Methylation | Decreased | Loss of H-bond donor capability critical for target binding. |

| Pyrazole Core | 1-Phenyl vs 1-H | Variable | 1-Phenyl increases lipophilicity (CNS penetration); 1-H allows H-bonding. |

| C3/C5 Positions | Electron-withdrawing groups (F, Cl) | Increased (Metabolic Stability) | Blocks metabolic oxidation sites on the phenyl rings. |

SAR Logic Diagram

Caption: Functional mapping of scaffold regions to specific biological targets.

Mechanism of Action: The Alpha-Synuclein Case Study

While historically used as antimicrobials, the most sophisticated application of these ligands is in neurodegeneration.

The Mechanism:

-

Binding: The pyrazolyl-furohydrazide ligand binds to the "steric zipper" region of the forming fibril.

-

Disruption: The furan oxygen acts as a hydrogen bond acceptor, while the hydrazide NH acts as a donor, interfering with the inter-sheet hydrogen bonding of the amyloid.

-

Stabilization: The pyrazole ring stabilizes the non-toxic oligomeric species, preventing elongation into toxic fibrils.

Experimental Validation: Thioflavin T (ThT) Assay

-

Principle: ThT fluoresces when bound to amyloid fibrils. A reduction in fluorescence indicates inhibition of aggregation.[1]

-

Protocol:

-

Incubate recombinant

-synuclein ( -

Add ThT (

). -

Measure fluorescence (Ex: 440nm, Em: 485nm) over 24-48 hours.

-

Success Criteria: A dose-dependent reduction in fluorescence plateau compared to control (DMSO).

-

Future Outlook & Challenges

-

Solubility: These hybrids often suffer from poor aqueous solubility due to the aromatic stacking. Solution: Formulation as hydrochloride salts or encapsulation in cyclodextrins.

-

Metabolic Stability: The furan ring is liable to metabolic opening (forming toxic metabolites like cis-2-butene-1,4-dial). Solution: Substitution of furan with bio-isosteres like oxazole or thiophene in "Next-Gen" ligands.

-

Kinase Selectivity: As these ligands mimic ATP-binding motifs, off-target kinase inhibition is a risk. Rigorous KinomeScan profiling is required for oncology candidates.

References

-

Synthesis and biological evaluation of some new pyrazole derivatives. International Journal of Pharmaceutical Sciences and Research. (2016).

-

Novel furan-2-yl-1H-pyrazoles possess inhibitory activity against α-synuclein aggregation. Griffith University Research Repository.

-

Synthesis of New Hybrid Structures Based on 3H-Furanone and 1H-Pyrazole. Chem. Proc. (2024).[2][3]

-

Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal and Organic Chemistry. (2024).

-

Furan–thiazole hydrazone scaffolds as promising antitubercular agents. ACS Omega. (2022). [4]

Sources

- 1. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 2. sciforum.net [sciforum.net]

- 3. rroij.com [rroij.com]

- 4. Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Cyclization of 5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide to 1,3,4-Oxadiazoles

Executive Summary & Scientific Rationale

The synthesis of hybrid heterocycles containing pyrazole , furan , and 1,3,4-oxadiazole moieties represents a high-value target in medicinal chemistry. These scaffolds are privileged structures in drug discovery, particularly for antimicrobial, anti-inflammatory, and anticancer campaigns.[1]

This Application Note details the conversion of 5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide (hereafter referred to as Compound 1 ) into functionalized 1,3,4-oxadiazoles.

The Pharmacophore Triad

The structural logic behind this synthesis is the fusion of three bioactive centers:

-

Pyrazole: Known for COX-2 inhibition and anti-inflammatory properties.

-

Furan: A lipophilic linker that orientates the side chains.

-

1,3,4-Oxadiazole: A metabolically stable surrogate for carboxylic acids/esters that participates in hydrogen bonding with receptor pockets.

Reaction Pathways

We present two primary protocols based on the desired substitution at the oxadiazole 5-position:

-

Protocol A (Dehydrative Cyclization): Uses

to generate 2-aryl-5-substituted oxadiazoles. -

Protocol B (Thionation/Cyclization): Uses

/KOH to generate oxadiazole-2-thiones .

Chemical Pathway Visualization

The following flow diagram illustrates the divergence from the hydrazide precursor to the target scaffolds.

Figure 1: Divergent synthetic pathways for Compound 1 . Protocol A (Red path) yields arylated derivatives; Protocol B (Yellow path) yields thiones.

Protocol A: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles ( Method)

This is the industry-standard method for generating libraries of 2,5-disubstituted oxadiazoles. Phosphorus oxychloride (

Mechanistic Insight

The reaction proceeds via the in situ formation of an acyl chloride (or phosphorylated active ester) from the carboxylic acid, followed by nucleophilic attack of the hydrazide. The final step is a dehydrative cyclization driven by the high affinity of phosphorus for oxygen.

Materials

-

Precursor: 5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide (1.0 equiv)

-

Reagent: Substituted Benzoic Acid (1.0 - 1.1 equiv)

-

Solvent/Catalyst: Phosphorus Oxychloride (

) (5-10 volumes) -

Quenching: Crushed ice, Sodium Bicarbonate (

)

Step-by-Step Procedure

-

Charge: In a dry round-bottom flask (RBF) equipped with a reflux condenser and a calcium chloride guard tube, place Compound 1 (0.01 mol) and the appropriate aromatic acid (0.01 mol).

-

Addition: Carefully add

(10-15 mL) to the mixture.-

Critical Safety Note: Perform this in a fume hood.

releases HCl gas upon contact with moisture.

-

-

Reflux: Heat the reaction mixture under reflux (approx. 105-110°C) for 6–9 hours .

-

Monitoring: Monitor progress via TLC (System: Hexane:Ethyl Acetate 6:4). The hydrazide spot (

) should disappear, and a less polar fluorescent spot (

-

-

Quenching (Exothermic):

-

Cool the reaction mixture to room temperature.

-

Slowly pour the reaction mass onto ~200g of crushed ice with vigorous stirring.

-

Why: This hydrolyzes the excess

into phosphoric acid and HCl.

-

-

Neutralization: Once the ice melts, neutralize the acidic slurry with solid

or 10% NaOH solution until pH 7–8 is reached.-

Observation: A solid precipitate will form.

-

-

Isolation: Filter the solid, wash copiously with cold water to remove inorganic salts.

-

Purification: Recrystallize the crude solid from Ethanol or Methanol.

Yield Expectation: 70–85% Appearance: Generally white to pale yellow crystals.

Protocol B: Synthesis of 1,3,4-Oxadiazole-2-thiones ( Method)

This protocol is used when a thiol/thione functional group is required (e.g., for subsequent S-alkylation).

Materials

-

Precursor: Compound 1 (0.01 mol)

-

Reagent: Carbon Disulfide (

) (0.015 mol) -

Base: Potassium Hydroxide (KOH) (0.01 mol)

-

Solvent: Absolute Ethanol (30 mL)

Step-by-Step Procedure

-

Dissolution: Dissolve KOH (0.56 g) in absolute ethanol (30 mL) in an RBF. Add Compound 1 (2.46 g) and stir until dissolved.

-

Addition: Add

(1.0 mL) dropwise to the solution. -

Reflux: Heat the mixture under reflux for 10–12 hours .

-

Workup: Concentrate the solvent under reduced pressure (Rotavap) to ~1/3 volume.

-

Acidification: Dilute the residue with water (20 mL) and acidify with dilute HCl (10%) to pH 2–3.

-

Observation: The product precipitates out as the thione form.

-

-

Purification: Filter, wash with water, and recrystallize from Ethanol.

Yield Expectation: 65–75%

Mechanistic Visualization ( Cyclization)

Understanding the mechanism aids in troubleshooting low yields. The diagram below details the dehydrative pathway.[1]

Figure 2: Mechanistic cascade of the

Data Summary & Troubleshooting

Comparison of Cyclization Methods

| Feature | Protocol A ( | Protocol B ( | Protocol C (Iodine/Base)* |

| Product Type | 2,5-Disubstituted (Aryl/Alkyl) | 2-Thione / 2-Thiol | 2,5-Disubstituted |

| Reaction Time | 6–9 Hours | 10–12 Hours | 2–4 Hours |

| Yield | High (75-85%) | Moderate (65-75%) | High (80-90%) |

| Safety Profile | Hazardous (Corrosive/Fumes) | Flammable/Toxic ( | Mild/Green |

| Workup | Ice Quench + Neutralization | Acidification | Extraction |

*Note: Protocol C (Iodine in DMSO or

Troubleshooting Guide

-

Low Yield in Protocol A:

-

Cause: Old

(hydrolyzed). -

Fix: Distill

before use or use a fresh bottle. Ensure glassware is oven-dried.

-

-

Sticky Solid/Gum Formation:

-

Cause: Incomplete neutralization or trapped phosphoric acid.

-

Fix: Triturate the gum with cold ethanol or diethyl ether to induce crystallization.

-

-

Incomplete Reaction (TLC):

-

Cause: Steric hindrance on the substituted benzoic acid.

-

Fix: Increase reflux time to 12h or add a catalytic amount of pyridine.

-

References

-

Synthesis of Pyrazole-Furan-Oxadiazole Hybrids

- Asif, M., et al. (2022). "Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity.

-

General

Cyclization Protocol:-

Ghanwat, A., et al. (2020).[4] "Synthesis of Novel of 2, 5-disubstituted 1, 3, 4- Oxadiazole Derivatives and Their in Vitro Anti-Inflammatory, Anti-Oxidant Evaluation." Bioorganic & Medicinal Chemistry Letters.

-

-

Thione Synthesis (

Method):-

Farooq, S., et al. (2011).[5] "Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols." Asian Journal of Chemistry.

-

-

Review of Oxadiazole Synthesis

- Glomb, T., et al. (2018). "Recent Advances in the Synthesis and Biological Activity of 1,3,4-Oxadiazoles." Molecules.

Sources

- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates [organic-chemistry.org]

- 4. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

Application Notes & Protocols: Preparation of 5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide for Biological Assays

Abstract

This document provides a comprehensive guide for the synthesis, characterization, and preparation of 5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide, a novel heterocyclic compound with significant potential in drug discovery. The fusion of pyrazole and furan moieties into a single molecular scaffold is a recognized strategy for developing agents with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3]. The addition of a hydrazide functional group further enhances its potential as a versatile synthon for creating a library of bioactive molecules[4][5]. This guide is intended for researchers in medicinal chemistry, pharmacology, and drug development, offering detailed, field-proven protocols from initial synthesis to the preparation of assay-ready solutions for high-throughput screening.

Introduction: The Rationale for Pyrazole-Furan Hybrids

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents. Among them, pyrazole and furan rings are privileged structures due to their wide spectrum of pharmacological activities[2][6]. Pyrazole derivatives are known for their anti-inflammatory, analgesic, antimicrobial, and anticancer effects, with some compounds like Celecoxib achieving clinical significance[2]. Furan-containing molecules also exhibit potent antimicrobial and anti-inflammatory properties[1][7].

The strategic combination of these two pharmacophores, linked by a methyl group and activated by a hydrazide moiety, creates the target compound: 5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide. The hydrazide group (-CONHNH₂) is a critical functional handle; it not only imparts its own biological characteristics but also serves as a key intermediate for the synthesis of hydrazones and other heterocycles, allowing for extensive structure-activity relationship (SAR) studies[4][5].

This document outlines the complete workflow, from the chemical synthesis and rigorous quality control of the compound to its meticulous preparation for biological evaluation.

Synthesis and Purification

The synthesis of the title compound is achieved through a reliable and scalable two-step process starting from commercially available materials. The overall workflow involves the synthesis of an ester intermediate followed by hydrazinolysis.

Figure 1: Synthetic workflow for 5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide.

Protocol 1: Synthesis of 5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide

This protocol details the conversion of the intermediate ester to the final hydrazide product. The synthesis of the precursor, ethyl 5-(1H-pyrazol-1-ylmethyl)-2-furoate, is a standard nucleophilic substitution and is not detailed here.

Causality: The conversion of an ester to a hydrazide using hydrazine hydrate is a classic and highly efficient nucleophilic acyl substitution reaction[4]. Ethanol is an ideal solvent as it readily dissolves both the ester and hydrazine hydrate, and its boiling point is suitable for achieving a sufficient reaction rate without degrading the components. Refluxing ensures the reaction proceeds to completion in a reasonable timeframe[8].

Materials:

-

Ethyl 5-(1H-pyrazol-1-ylmethyl)-2-furoate (1.0 eq)

-

Hydrazine Hydrate (~64% hydrazine, 10.0 eq)

-

Ethanol (200 proof)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source

-

Ice bath

-

Büchner funnel and filter paper

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 5-(1H-pyrazol-1-ylmethyl)-2-furoate (1.0 eq) in a minimal amount of absolute ethanol (approx. 20 mL per gram of ester).

-

Reagent Addition: While stirring, add hydrazine hydrate (10.0 eq) dropwise to the solution at room temperature. The large excess of hydrazine drives the reaction to completion.

-

Reflux: Attach the reflux condenser and heat the mixture to reflux (approx. 80-85°C). Maintain reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot disappears.

-

Isolation: After completion, cool the reaction mixture to room temperature. A precipitate of the product should form. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold deionized water to remove excess hydrazine hydrate and other water-soluble impurities.

-

Drying: Dry the purified white solid under vacuum at 40-50°C to yield the final product, 5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide.

Characterization and Quality Control

Before use in any biological assay, the identity and purity of the synthesized compound must be rigorously confirmed. This self-validating step ensures that any observed biological activity is attributable to the target compound.

Trustworthiness: Spectroscopic analysis provides an unforgeable fingerprint of the molecule's structure. ¹H NMR confirms the proton environment, FTIR identifies key functional groups, and mass spectrometry verifies the molecular weight[9][10]. A sharp, well-defined melting point is a strong indicator of high purity.

Protocol 2: Physicochemical and Spectroscopic Analysis

Procedure:

-

Appearance: Visually inspect the final product. It should be a white to off-white crystalline solid.

-

Melting Point: Determine the melting point using a calibrated apparatus. A narrow melting range (e.g., within 2°C) suggests high purity.

-

FTIR Spectroscopy: Record the infrared spectrum using KBr pellets. Confirm the presence of characteristic absorption bands.

-

NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹³C NMR spectra. The chemical shifts, integration, and coupling patterns should be consistent with the proposed structure[11][12].

-

Mass Spectrometry: Obtain a mass spectrum (e.g., via ESI-MS) to confirm the molecular weight of the compound.

| Parameter | Expected Result | Purpose |

| Appearance | White to off-white crystalline solid | Basic quality check |

| Melting Point | Sharp, defined range | Purity assessment |

| FTIR (cm⁻¹) | ~3300-3200 (N-H stretch), ~1660 (C=O stretch, amide I), ~1600 (C=N stretch) | Functional group confirmation[11] |

| ¹H NMR (DMSO-d₆) | Signals for pyrazole, furan, methylene (-CH₂-), and hydrazide (-NH, -NH₂) protons | Structural confirmation |

| Mass Spec (ESI-MS) | [M+H]⁺ peak corresponding to C₉H₁₁N₄O₂ (calc. m/z: 207.09) | Molecular weight verification |

Preparation for Biological Assays

Proper sample preparation is critical for obtaining reliable and reproducible data in biological assays. This involves careful solubility testing, accurate stock solution preparation, and appropriate storage.

Figure 2: Workflow for preparing the compound for biological screening.

Protocol 3: Solubility Assessment

Rationale: The choice of solvent is crucial. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions due to its ability to dissolve a wide range of organic compounds[8]. However, the final concentration of DMSO in the assay medium must be kept low (typically <0.5%) to avoid solvent-induced artifacts.

Procedure:

-

Weigh approximately 1-2 mg of the compound into separate small glass vials.

-

Add a common solvent (e.g., DMSO, Ethanol, PBS) in small, measured increments (e.g., 20 µL).

-

After each addition, vortex the vial for 30 seconds.

-

Visually inspect for complete dissolution against a dark background.

-

Continue adding solvent until the compound is fully dissolved. Calculate the approximate solubility in mg/mL or molarity.

Protocol 4: Preparation of a High-Concentration Stock Solution

Procedure:

-

Accurately weigh a precise amount of the compound (e.g., 5.0 mg) using an analytical balance.

-

Transfer the compound to a sterile, appropriate-sized vial (e.g., a 1.5 mL microcentrifuge tube or glass vial).

-

Based on the desired stock concentration (e.g., 20 mM) and the amount weighed, calculate the required volume of high-purity, anhydrous DMSO.

-

Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) × Molarity (mol/L))

-

-

Add the calculated volume of DMSO to the vial.

-

Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

-

Label the vial clearly with the compound name, concentration, solvent, and date.

-

Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 5: Preparation of Working Solutions (Serial Dilutions)

Procedure:

-

Thaw one aliquot of the high-concentration stock solution.

-

Perform serial dilutions using the appropriate cell culture medium or assay buffer to generate a range of working concentrations.

-

For example, to prepare a 100 µM working solution from a 20 mM stock, perform a 1:200 dilution (e.g., 5 µL of stock into 995 µL of medium).

-

Always add the compound concentrate to the diluent and mix immediately to prevent precipitation.

-

Use these freshly prepared working solutions for the biological assay.

Suggested Biological Assays

Based on the known activities of the pyrazole and furan scaffolds, the following assays are recommended for initial screening:

-

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) determination against a panel of Gram-positive and Gram-negative bacteria (e.g., S. aureus, E. coli) using broth microdilution methods[8][10].

-

Antifungal Activity: MIC determination against fungal strains such as C. albicans[1][7].

-

Anti-inflammatory Activity: In vitro screening using cyclooxygenase (COX-1/COX-2) enzyme inhibition assays or in vivo models like the carrageenan-induced paw edema assay in rodents[1][13].

-

Anticancer Activity: Evaluation of cytotoxicity against a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) using cell viability assays like the MTT or SRB assay[14][15].

Safety and Handling Precautions

Expertise: Hydrazine hydrate, a key reagent in the synthesis, is toxic, corrosive, and a suspected carcinogen[16][17]. All handling must be performed with appropriate engineering controls and personal protective equipment. The final compound's toxicological properties are unknown and it should be handled with care.

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Engineering Controls: All manipulations of hydrazine hydrate and the neat synthesized compound should be conducted inside a certified chemical fume hood to prevent inhalation of vapors or dust[18].

-

Handling Hydrazine Hydrate: This reagent is highly corrosive and toxic. Avoid skin and eye contact. In case of contact, flush immediately with copious amounts of water for at least 15 minutes[18][19].

-

Waste Disposal: Dispose of all chemical waste, including solvents and unused reagents, according to institutional and local environmental regulations. Do not pour chemical waste down the drain[19].

References

-

Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and biological activities of new hydrazide derivatives. Arkivoc, 2003(11), 171-182. (Link)

-

Shaan, N., & Sharma, P. K. (2017). A systematic review on the synthesis and biological activity of hydrazide derivatives. Hygeia Journal for Drugs and Medicines, 9(1), 1-22. (Link)

-

Bihani, M., et al. (2017). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology, 8(12), 10-29. (Link)

-

Turan-Zitouni, G., et al. (2019). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega, 4(27), 22593-22605. (Link)

-

Journal of Chemical Health Risks. (2023). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. (Link)

-

Özdemir, A., et al. (2007). Synthesis and biological activities of new hydrazide derivatives. Turkish Journal of Chemistry, 31(3), 305-314. (Link)

-

Li, H., et al. (2019). Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan. Molecules, 24(19), 3560. (Link)

-

Sciencemadness.org. (2025). Safety precautions for hydrazine hydrate. Sciencemadness Discussion Board. (Link)

-

Turan-Zitouni, G., et al. (2019). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities... ACS Omega. (Link)

-

ResearchGate. (2017). Pyrazole and its biological activity. PharmaTutor. (Link)

-

Arkema. (2015). Safety Data Sheet - Hydrazine Hydrate 55%. (Link)

-

Santa Cruz Biotechnology. (n.d.). Hydrazine, Safety Data Sheet. (Link)

-

Sigma-Aldrich. (2024). Safety Data Sheet. (Link)

-

PharmaTutor. (2013). Pyrazole and its biological activity. PharmaTutor Magazine. (Link)

-

Defense Technical Information Center. (1984). Safety and Handling of Hydrazine. (Link)

-

Royal Society of Chemistry. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. (Link)

-

ResearchGate. (2021). Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity. (Link)

-

Karrouchi, K., et al. (2016). Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide. IUCrData, 1(6), x161021. (Link)

-

Nature. (2023). Rational design, synthesis, in vitro, and in-silico studies of pyrazole-phthalazine hybrids as new α‑glucosidase inhibitors. Scientific Reports. (Link)

-

Sigma-Aldrich. (n.d.). 5-Methyl-1H-pyrazole. (Link)

-

MDPI. (2019). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)thiazoles. Molecules. (Link)

-

ResearchGate. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals. (Link)

-

International Journal of Trend in Scientific Research and Development. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (Link)

-

PubMed. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (Link)

-

ResearchGate. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC. (Link)

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchr.org [jchr.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. hygeiajournal.com [hygeiajournal.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. sciencemadness.org [sciencemadness.org]

- 17. apps.dtic.mil [apps.dtic.mil]

- 18. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 19. datasheets.scbt.com [datasheets.scbt.com]

Minimizing side reactions in furohydrazide cyclization protocols

Technical Support Center: Furohydrazide Cyclization Optimization

Ticket ID: FH-CYC-OPT-001 Subject: Minimizing Side Reactions in Furan-2-Carbohydrazide Cyclization Protocols Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because your furohydrazide cyclization (typically to 1,3,4-oxadiazoles) is suffering from low yields, "black tar" formation, or difficult purification.

Furan-2-carbohydrazides present a unique synthetic challenge: the furan ring is electron-rich and acid-labile , making it highly susceptible to ring-opening hydrolysis under the harsh dehydrating conditions (e.g.,

Module 1: Troubleshooting Common Failure Modes

Issue A: The Reaction Mixture Turns to "Black Tar" / Charring

Diagnosis: Acid-Catalyzed Furan Ring Opening.

Context: The classic cyclization method uses Phosphorus Oxychloride (

Corrective Actions:

-

Immediate Protocol Switch: Abandon neat

reflux. -

Buffering: If

is mandatory, use a "Vilsmeier-Haack" style approach with careful temperature control (0°C -

Recommended Alternative: Switch to an Oxidative Cyclization protocol (Iodine/

) or the Burgess Reagent . These operate under neutral or basic conditions, preserving the furan ring.

Issue B: Formation of High MW Impurity (Dimerization)

Diagnosis: Diacylhydrazine Formation.

Context: Before cyclization occurs, the starting hydrazide (

Corrective Actions:

-

Dilution: Run the reaction at high dilution (0.05 M - 0.1 M) to favor intramolecular cyclization over intermolecular dimerization.

-

Reverse Addition: If using an acid chloride activation, add the activating agent slowly to the hydrazide to keep the activator concentration low relative to the nucleophile.

Module 2: Comparative Reagent Analysis

Use this table to select the correct protocol for your specific substrate sensitivity.

| Reagent System | Condition Type | Furan Stability Risk | Primary Side Reaction | Recommendation |

| Strong Acidic | High (Critical) | Ring opening (Tar), Charring | Avoid for furans unless buffered. | |

| Oxidative / Basic | Low (Safe) | Over-oxidation (rare) | Highly Recommended for sensitive furans. | |

| Burgess Reagent | Neutral | Very Low | Elimination side products | Excellent but expensive; use for small scale. |

| T3P (Propylphosphonic anhydride) | Mild Acidic | Low | Slow reaction rate | Good alternative for scale-up. |

Module 3: Visualizing the Pathway

The following diagram illustrates the competition between the desired cyclization and the fatal ring-opening pathway.

Figure 1: Mechanistic divergence.[1] Note that acid pathways (Red) lead to ring opening, while controlled activation (Green) leads to the target.

Module 4: Recommended Protocol (SOP)

Protocol: Iodine-Mediated Oxidative Cyclization This protocol minimizes thermal and acidic stress, ensuring high fidelity of the furan ring.

Scope: Conversion of Furan-2-carbohydrazide Schiff bases to 2,5-disubstituted-1,3,4-oxadiazoles.

Reagents:

-

Substrate: Acylhydrazone (derived from Furohydrazide + Aldehyde) [1.0 equiv]

-

Iodine (

) [1.1 equiv] -

Potassium Carbonate (

) [3.0 equiv] -

Solvent: DMSO (Dimethyl sulfoxide) or Ethanol (if solubility permits)

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask, dissolve the acylhydrazone (1.0 mmol) in DMSO (5 mL).

-

Tip: DMSO is preferred over ethanol for solubility, but requires aqueous workup.

-

-

Base Addition: Add

(3.0 mmol) to the solution. Stir for 10 minutes at Room Temperature (RT).-

Why? The base deprotonates the hydrazone nitrogen, increasing nucleophilicity.

-

-

Oxidant Addition: Add molecular Iodine (

, 1.1 mmol) portion-wise over 5-10 minutes.-

Critical: Do not dump all iodine at once. The exotherm must be controlled.

-

-

Reaction: Heat the mixture to 80–100°C and monitor by TLC (typically 2–4 hours).

-

Observation: The deep purple color of iodine should fade to a light orange/yellow as it is consumed.

-

-

Quench: Cool to RT. Pour the mixture into ice-cold water (20 mL) containing a pinch of Sodium Thiosulfate (

).-

Why? Thiosulfate neutralizes any unreacted iodine, preventing staining and side reactions during workup.

-

-

Isolation: The product usually precipitates as a solid. Filter, wash with cold water, and dry. Recrystallize from Ethanol if necessary.

Module 5: Decision Logic for Troubleshooting

Use this logic flow to determine your next experimental move.

Figure 2: Troubleshooting logic flow for furohydrazide cyclization.

References

-

Yu, W., et al. (2013). "

-Mediated Oxidative C-O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides."[2] The Journal of Organic Chemistry, 78(20), 10337-10343.[3] -

Raldúa, A. V., et al. (2022). "Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization."[4] Polymers, 14(10), 2056.

-

Bostan, M. S., et al. (2020). "Chemical biology of cyclization reactions by using ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

." Eurasian Journal of BioSciences, 14, 973-976. -

Desai, N. C., et al. (2014). "Iodine-catalysed oxidative cyclisation of acylhydrazones to 2,5-substituted 1,3,4-oxadiazoles."[1] RSC Advances, 4, 642-646.

Sources

- 1. researchgate.net [researchgate.net]

- 2. I2-Mediated Oxidative C-O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides [organic-chemistry.org]

- 3. I2-mediated oxidative C-O bond formation for the synthesis of 1,3,4-oxadiazoles from aldehydes and hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

Enhancing stability of 5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide in solution

Technical Support Center: 5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide

A Guide to Enhancing Solution Stability for Researchers and Drug Development Professionals

Introduction

5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery, largely owing to its pyrazole, furan, and hydrazide moieties. The successful application of this molecule in experimental settings is critically dependent on its stability in solution. Degradation can lead to a loss of potency, the formation of confounding artifacts, and unreliable experimental data. This guide provides an in-depth analysis of the compound's stability profile, offers practical troubleshooting advice for common issues, and presents robust protocols to enhance its stability in solution.

Section 1: Understanding the Core Instability: Primary Degradation Pathways

The chemical architecture of 5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide contains two primary points of vulnerability: the hydrazide functional group and the furan ring . Understanding these liabilities is the first step toward mitigating degradation.

-

Hydrolysis of the Hydrazide Bond: The acylhydrazide group is susceptible to cleavage by water, a process known as hydrolysis. This reaction, which breaks the bond between the carbonyl carbon and the nitrogen atom, is the most common degradation pathway in aqueous solutions. It is significantly accelerated by both acidic and basic conditions.[1][2][3] The degradation products are the parent furoic acid derivative and hydrazine.

-

Oxidation of the Hydrazide Moiety: The terminal amine of the hydrazide group is prone to oxidation.[4] This can be initiated by atmospheric oxygen, trace metal ions (which act as catalysts), or other oxidizing agents present in the solution.[4] Oxidation can lead to the formation of various byproducts, including N,N'-diacylhydrazines or diazenes, which are often colored and can complicate analytical results.[5][6][7]

-

Furan Ring Instability: The furan ring, while aromatic, is electron-rich and can be unstable under certain conditions, particularly in the presence of strong acids or upon exposure to UV light, which can lead to ring-opening or polymerization reactions.[8][9]

Caption: Primary degradation pathways for 5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the handling and use of 5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide in solution.

Q1: My compound's activity decreases significantly in my aqueous assay buffer. What is the most likely cause?

A: The most probable cause is pH-dependent hydrolysis. Hydrazides exhibit their greatest stability in a narrow pH range, typically close to neutral (pH 6.5-7.5).[1] If your buffer is acidic (pH < 6) or alkaline (pH > 8), it will likely catalyze the hydrolysis of the hydrazide bond, reducing the concentration of the active compound. Review the pH of your buffer system.

Q2: I've observed a yellow or brown discoloration in my stock solution over time. What does this signify?

A: Discoloration is a classic indicator of oxidation.[5] The hydrazide moiety can be oxidized by dissolved atmospheric oxygen, a process that can be accelerated by light exposure or the presence of trace metal contaminants in your solvent or buffer. The colored species are typically oxidized byproducts.

Q3: What is the best solvent for preparing a long-term stock solution?

A: For long-term storage, anhydrous, aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are highly recommended.[10] Storing the compound in solution is generally not advised for extended periods, but if necessary, these solvents minimize the risk of hydrolysis. Aqueous stock solutions should be avoided for long-term storage and should ideally be prepared fresh for each experiment.

Q4: How should I store my solutions to maximize stability?

A: Proper storage is critical. Follow these guidelines:

-

Temperature: Store solutions at -20°C or, preferably, -80°C to significantly slow the rate of all chemical degradation.[10]

-

Light: Protect the solution from light by using amber glass vials or by wrapping the container in aluminum foil.[10] This mitigates both photodegradation of the furan ring and photo-initiated oxidation.[8]

-

Atmosphere: For maximum stability, especially for long-term storage, purge the solvent with an inert gas like argon or nitrogen before dissolving the compound. After preparation, blanket the headspace of the vial with the inert gas before sealing. This displaces oxygen and prevents oxidation.[4]

Q5: Are there any common reagents or buffer components I should avoid?

A: Yes. Avoid:

-

Strong Acids and Bases: As discussed, these will accelerate hydrolysis.

-

Aldehydes and Ketones: These can react with the hydrazide to form hydrazones, consuming your parent compound.

-

Metal Ions: Avoid buffers or reagents with high concentrations of transition metal ions (e.g., Cu²⁺, Fe³⁺), as they are known to catalyze the oxidation of hydrazines and hydrazides.[4] If you suspect metal contamination, consider adding a chelating agent like EDTA at a low concentration (e.g., 100 µM), but validate its compatibility with your experiment first.

-

Strong Oxidizing Agents: Reagents like hydrogen peroxide will rapidly degrade the compound.[11]

Caption: A logical workflow for troubleshooting compound instability.

Section 3: Proactive Stability Enhancement Protocols

Protocol 1: Preparation of a Stabilized Stock Solution (10 mM in DMSO)

-

Vial Preparation: Use a new, clean amber glass vial with a PTFE-lined screw cap.

-

Inert Atmosphere: Gently flush the empty vial with a stream of dry argon or nitrogen gas for 30-60 seconds to displace air.

-

Solvent Preparation: Use a fresh, unopened bottle of anhydrous, high-purity DMSO. To further ensure an oxygen-free environment, sparge the required volume of DMSO with argon or nitrogen for 5-10 minutes in a separate container.

-

Weighing: Accurately weigh the required amount of 5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide directly into the prepared vial.

-

Dissolution: Using a calibrated pipette, add the correct volume of the degassed DMSO to the vial to achieve the target 10 mM concentration. Cap the vial immediately.

-

Solubilization: Gently vortex or sonicate the vial at room temperature until the compound is fully dissolved.

-

Storage: Blanket the headspace of the vial with inert gas one final time before tightening the cap. For long-term storage, create smaller single-use aliquots in separate inerted amber vials to avoid repeated freeze-thaw cycles. Store frozen at -80°C.

Protocol 2: Conducting a Preliminary Solution Stability Assessment

This protocol uses HPLC-UV to quantify the remaining parent compound over time under your specific experimental conditions.

-

Solution Preparation: Prepare a solution of the compound at your typical experimental concentration in the aqueous buffer of interest.

-

Initial Analysis (T=0): Immediately after preparation, inject a sample onto a calibrated RP-HPLC system and record the peak area of the parent compound. This is your 100% reference.

-

Incubation: Store the solution under the exact conditions of your experiment (e.g., 37°C in an incubator, room temperature on the benchtop).

-

Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it onto the HPLC system, recording the peak area.

-

Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. This will provide a quantitative measure of its stability.

| Time Point (Hours) | pH 5.0 Buffer (37°C) | pH 7.4 Buffer (37°C) | pH 9.0 Buffer (37°C) |

| 0 | 100% | 100% | 100% |

| 2 | 85% | 99% | 92% |

| 8 | 55% | 96% | 71% |

| 24 | <20% | 91% | <40% |

| Table 1: Example of hypothetical stability data for 5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide in different aqueous buffers, demonstrating the critical influence of pH. |

Section 4: Recommended Analytical Methods

-

Primary Method (Quantification): A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the gold standard for these studies. The method should be capable of separating the parent compound from its potential degradation products (e.g., the hydrolyzed furoic acid).[12][13]

-

Secondary Method (Identification): Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the mass of unknown peaks that appear in the chromatogram during a stability study, helping to confirm the structure of degradation products and elucidate the degradation pathway.[13]

By understanding the inherent chemical liabilities of 5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide and implementing these proactive and corrective measures, researchers can ensure the integrity of their solutions, leading to more accurate, reproducible, and reliable scientific outcomes.

References

- Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution.

- Le, N. D., et al. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry.

- Acar, B., & Yildiran, S. (2016). A DFT Approach to the Mechanistic Study of Hydrazone Hydrolysis. The Journal of Physical Chemistry A, 120(24), 4211–4221.

- ResearchGate. (2015). Proposed mechanism of acid hydrolysis of hydrazones.

- Le, N. D., et al. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. ODU Digital Commons.

- Augusto, O., et al. (2002). Hydrazide derivatives produce active oxygen species as hydrazine. IUBMB Life, 53(3), 139-144.

- Zakharov, A. V., et al. (2022). Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4. Chemical Research in Toxicology, 35(10), 1834–1842.

- Cox, R. A., & Yates, K. (1984). Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid, determined using the excess acidity method. Canadian Journal of Chemistry, 62(9), 1613-1620.

- Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Bioorganic & Medicinal Chemistry, 16(12), 5857–5862.

- ResearchGate. (2019). Proposed degradation pathways of the drug under different hydrolytic conditions.

- Hoffman, R. V., & Kumar, A. (1984). Oxidation of hydrazine derivatives with arylsulfonyl peroxides. The Journal of Organic Chemistry, 49(22), 4011–4014.

- Krol, M., et al. (2017). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Molecules, 22(7), 1069.

- BenchChem. (2025). Stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem Tech Support.

- Lalevée, J., et al. (2022).

- ResearchGate. (2018). General scheme of the study of furan stability.

- Cadoni, E., & Madder, A. (2023). Furan-based (photo)oxidation reactions and their application in nucleic acid and protein targeting. Methods, 218, 189–197.

- Stella, V. J., & Gish, D. T. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758–765.

- Elder, D. P., et al. (2011). Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 900-910.

- Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods for Hydrazines.

- BenchChem. (2025). Common degradation pathways for CI 972 anhydrous and how to avoid them. BenchChem Tech Support.

Sources

- 1. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Hydrazide derivatives produce active oxygen species as hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the 1H NMR Spectral Interpretation of 5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide for Researchers and Drug Development Professionals

In the pursuit of novel therapeutic agents, the meticulous characterization of newly synthesized molecules is a critical step. For researchers in medicinal chemistry and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as an indispensable tool for structural elucidation. This guide provides an in-depth, expert-level interpretation of the 1H NMR spectrum of 5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide, a heterocyclic compound with potential pharmacological significance.

This document is structured to offer more than a mere data sheet. It aims to provide a logical framework for spectral analysis, grounded in established principles and comparative data, thereby empowering scientists to approach their own spectral interpretations with confidence and precision.

Predicted 1H NMR Spectrum of 5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide

A thorough analysis of the molecular structure allows for the prediction of the chemical shifts, multiplicities, and integration values for each proton. These predictions are based on the electronic environment of the protons, considering inductive effects and magnetic anisotropy from the aromatic furan and pyrazole rings.

Table 1: Predicted 1H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Chemical Shift |

| NH (Hydrazide) | ~9.8 | Singlet (s) | 1H | The proton on the nitrogen adjacent to the carbonyl group is significantly deshielded. |

| H-5' (Pyrazole) | ~7.8 | Doublet (d) | 1H | Positioned adjacent to a nitrogen atom in the pyrazole ring, leading to deshielding.[1] |

| H-3' (Pyrazole) | ~7.5 | Doublet (d) | 1H | Also adjacent to a nitrogen atom in the pyrazole ring.[1] |

| H-4 (Furan) | ~7.1 | Doublet (d) | 1H | Aromatic proton on the furan ring, coupled to H-3. |

| H-3 (Furan) | ~6.6 | Doublet (d) | 1H | Aromatic proton on the furan ring, coupled to H-4. |

| H-4' (Pyrazole) | ~6.3 | Triplet (t) | 1H | Coupled to both H-3' and H-5' on the pyrazole ring.[1] |

| CH₂ (Methylene) | ~5.5 | Singlet (s) | 2H | Flanked by two electron-withdrawing heterocyclic rings, causing significant deshielding. |

| NH₂ (Hydrazide) | ~4.6 | Singlet (s, broad) | 2H | Protons on the terminal nitrogen of the hydrazide group; often appears as a broad singlet. |

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted chemical shifts, it is instructive to compare them with experimentally determined values for similar structural motifs. This comparative approach helps to refine the assignments and understand the influence of various substituents on the proton environments.

Table 2: Experimental 1H NMR Data for Reference Compounds

| Compound | Proton | Observed Chemical Shift (δ, ppm) |

| Pyrazole | H-3, H-5 | 7.66 |

| H-4 | 6.37 | |

| 2-Furoic Hydrazide | Furan Protons | 6.5 - 7.5 |

| NH | ~9.5 | |

| NH₂ | ~4.5 |

The chemical shifts observed for pyrazole provide a baseline for the pyrazole moiety in the target molecule.[1] The introduction of the methyl-furan-hydrazide substituent at the N-1 position is expected to influence the electronic distribution and, consequently, the chemical shifts of the pyrazole protons. Similarly, the known spectral data for 2-furoic hydrazide derivatives offer a reliable reference for the furan and hydrazide proton signals.

Experimental Protocol for 1H NMR Spectroscopy

Acquiring a high-quality 1H NMR spectrum is paramount for accurate structural elucidation. The following is a standardized, field-proven protocol for the analysis of 5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide.

Diagram 1: Workflow for 1H NMR Analysis

Caption: A stepwise workflow for obtaining a high-resolution 1H NMR spectrum.

Justification of Experimental Choices:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its ability to dissolve a wide range of organic compounds and its non-exchangeable nature with labile protons (such as those in the hydrazide group), allowing for their observation.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted reference standard in 1H NMR, with its signal defined as 0.00 ppm.[2] Its volatility and chemical inertness make it an ideal choice.

In-depth Spectral Interpretation

The 1H NMR spectrum of 5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide is expected to exhibit distinct signals corresponding to each unique proton environment.

-

Aromatic Region (6.0 - 8.0 ppm): This region will be the most complex, containing signals for the five aromatic protons of the furan and pyrazole rings. The downfield-most signals are anticipated to be from the pyrazole protons H-5' and H-3', due to their proximity to the electronegative nitrogen atoms.[1][3] The furan protons, H-3 and H-4, will likely appear as doublets due to mutual coupling. The pyrazole proton H-4' is expected to be a triplet, as it is coupled to both H-3' and H-5'.[1]

-

Methylene Bridge (~5.5 ppm): The two protons of the methylene group (CH₂) are chemically equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet. Their downfield chemical shift is a direct result of the strong deshielding effect of the adjacent furan and pyrazole rings.

-

Hydrazide Protons (NH at ~9.8 ppm, NH₂ at ~4.6 ppm): The hydrazide protons are labile and their chemical shifts can be concentration and temperature-dependent. The NH proton, being part of an amide-like structure, is significantly deshielded and will appear as a singlet far downfield. The two protons of the terminal NH₂ group are also expected to give a singlet, which may be broadened due to quadrupole effects from the nitrogen atom and potential hydrogen bonding.

Conclusion

The interpretation of the 1H NMR spectrum of 5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide is a logical process that relies on fundamental principles of NMR spectroscopy and a comparative analysis with known compounds. The predicted spectrum, with its distinct regions for aromatic, methylene, and hydrazide protons, provides a clear roadmap for the structural verification of this molecule. For researchers in the field, a thorough understanding of these principles is not just academic but a practical necessity for the confident and accurate characterization of novel compounds in the drug discovery pipeline.

References

-

ResearchGate. (n.d.). 1H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... Retrieved from ResearchGate. [Link]

-

Elguero, J., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(5), 429-433. [Link]

-

Abad, A., et al. (2005). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 43(11), 97-106. [Link]

-

Alarcon, S. H., et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 24(10), 803-808. [Link]

-

Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from Connect Journals. [Link]

-

HETEROCYCLES. (2015). SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. HETEROCYCLES, 91(6), 1211-1226. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from The Royal Society of Chemistry. [Link]

-

University of Manitoba. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from University of Manitoba. [Link]

-

OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from Chemistry LibreTexts. [Link]

Sources

FTIR characteristic peaks of hydrazide vs. ester functional groups

An In-Depth Guide to Differentiating Hydrazide and Ester Functional Groups with FTIR Spectroscopy

Authored by a Senior Application Scientist